3-(Cyclopropylmethoxy)isonicotinic acid
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Overview
Description
3-(Cyclopropylmethoxy)isonicotinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of isonicotinic acid, where a cyclopropylmethoxy group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)isonicotinic acid is likely to be similar to that of its parent compound, isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis, and it primarily targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .
Mode of Action
It can be inferred from the mode of action of isoniazid . Isoniazid is a prodrug and must be activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Based on the parent compound isoniazid, it can be inferred that the compound likely affects the mycolic acid biosynthesis pathway . Mycolic acids are unique components of the cell wall of mycobacteria and disruption of their synthesis leads to the death of the bacteria .
Pharmacokinetics
Based on the parent compound isoniazid, it can be inferred that the compound is likely metabolized by hepatic n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) to form hepatotoxins . The ADME properties of the compound and their impact on bioavailability would need further investigation.
Result of Action
Based on the parent compound isoniazid, it can be inferred that the compound likely has anti-mycobacterial activity .
Action Environment
It can be inferred from the parent compound isoniazid that factors such as the presence of bacterial catalase and the individual’s acetylator status (slow or fast) could influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, a related compound, has been analyzed for its solubility in various solvents . This information could be used to predict the partition coefficients and further solubility of 3-(Cyclopropylmethoxy)isonicotinic acid in a host of organic solvents .
Cellular Effects
Research on isoniazid, a derivative of isonicotinic acid, has shown that it inhibits cell wall synthesis and is potently bactericidal against replicating Mycobacterium tuberculosis .
Molecular Mechanism
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids .
Temporal Effects in Laboratory Settings
Studies on isoniazid have shown that it has effects on mycobacteria, including inhibition of mycolic acid synthesis and reduction in the NAD+ content of the bacilli .
Dosage Effects in Animal Models
Isoniazid, a derivative of isonicotinic acid, has been studied for its dosage effects in humans .
Metabolic Pathways
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized primarily through acetylation .
Transport and Distribution
Studies on isonicotinic acid have shown that it can be transported through the intestinal brush-border membrane by a carrier-mediated system .
Subcellular Localization
Research on RNA localization suggests that RNAs can aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)isonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid.
Cyclopropylmethanol Reaction: Isonicotinic acid is reacted with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, to form the cyclopropylmethoxy derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of cyclopropylmethoxy ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethoxy alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.
Comparison with Similar Compounds
Isonicotinic Acid: The parent compound, which lacks the cyclopropylmethoxy group.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 3-(Cyclopropylmethoxy)isonicotinic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its parent and isomeric compounds.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGJEFYGWXEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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